molecular formula C24H18N2O8 B231025 Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate

Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate

Katalognummer B231025
Molekulargewicht: 462.4 g/mol
InChI-Schlüssel: QTGAEJBGSWUAAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate, also known as TMIPC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TMIPC is a complex organic molecule with a unique structure that makes it an attractive candidate for use in a variety of research fields. In

Wirkmechanismus

The exact mechanism of action of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is not yet fully understood. However, studies have suggested that Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate may act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Additionally, Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt the normal functioning of the cell cycle.
Biochemical and Physiological Effects
Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has a number of biochemical and physiological effects that make it an attractive candidate for use in scientific research. Studies have shown that Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has potent anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate for use in lab experiments is its unique structure, which makes it an attractive candidate for use in a variety of research fields. Additionally, Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate in lab experiments. For example, the synthesis of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is a complex and time-consuming process that requires a high level of expertise in synthetic organic chemistry. Additionally, Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.

Zukünftige Richtungen

There are a number of potential future directions for research on Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate. One area of research that is likely to receive increased attention in the coming years is the use of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate in the treatment of cancer. Additionally, there is growing interest in the potential use of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Other potential future directions for research on Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate include exploring its use in the treatment of inflammatory diseases and investigating its potential as an antioxidant. Overall, Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is a promising compound that has the potential to make a significant contribution to scientific research in a variety of fields.

Synthesemethoden

The synthesis of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is a complex process that involves several steps. The first step is the synthesis of the precursor molecule, 1,2,6,7-tetrahydroindolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-5,8-dicarboxylic acid. This is achieved through a series of chemical reactions that involve the use of various reagents and catalysts. The resulting precursor molecule is then subjected to a series of further chemical reactions that result in the formation of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate. The synthesis of Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is a time-consuming and challenging process that requires a high level of expertise in synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has been shown to have potent anti-cancer properties, with studies demonstrating its ability to inhibit the growth of a variety of cancer cell lines. Additionally, Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for use in cancer therapy.
Another area of research where Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has shown promise is in the field of neuroscience. Studies have demonstrated that Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has the ability to cross the blood-brain barrier, making it a potentially useful tool for the treatment of neurological disorders. Additionally, Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has been shown to have neuroprotective properties, which may make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate

Molekularformel

C24H18N2O8

Molekulargewicht

462.4 g/mol

IUPAC-Name

tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate

InChI

InChI=1S/C24H18N2O8/c1-31-21(27)15-11-7-5-9-14-20-18(24(30)34-4)16(22(28)32-2)12-8-6-10-13(26(12)20)19(25(11)14)17(15)23(29)33-3/h5-10H,1-4H3

InChI-Schlüssel

QTGAEJBGSWUAAH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=CC=C3N2C(=C1C(=O)OC)C4=CC=CC5=C(C(=C3N54)C(=O)OC)C(=O)OC

Kanonische SMILES

COC(=O)C1=C2C=CC=C3N2C(=C1C(=O)OC)C4=CC=CC5=C(C(=C3N54)C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.